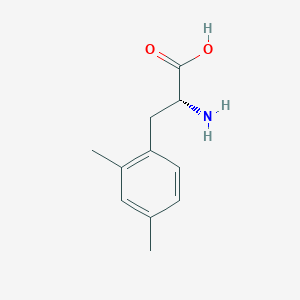

D-2,4-Dimethylphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-2,4-Dimethylphenylalanine is a unique chemical compound with the empirical formula C11H15NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of D-2,4-Dimethylphenylalanine is represented by the SMILES string Cc1ccc(CC@@HC(O)=O)c(C)c1 . The InChI key for this compound is ZEWXVRJSLTXWON-SNVBAGLBSA-N .

Physical And Chemical Properties Analysis

D-2,4-Dimethylphenylalanine is a solid substance . Its molecular weight is 193.24 .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

D-2,4-Dimethylphenylalanine (DMP) has been utilized in the field of asymmetric synthesis. Soloshonok, Tang, and Hruby (2001) developed methods for the asymmetric synthesis of various sterically constrained amino acids including DMP. This process involves the reaction of dimethylbenzyl bromide with Ni(II)-complexes of chiral Schiff base of glycine or alanine, offering a synthetically attractive method for preparing these amino acids on a multi-gram scale due to its simplicity and high chemical yields (Soloshonok et al., 2001).

Opioid Peptides

DMP has been investigated as a phenylalanine surrogate in opioid peptides. In a study by Ambo et al. (2002), the substitution of Phe residue by DMP in opioid peptides like dermorphin and deltorphin resulted in significant increases in opioid receptor affinity and selectivity. This suggests that DMP can be used as a pharmacological tool for studying opioid systems (Ambo et al., 2002).

Synthesis Methods

Zhang Lian (2014) described a method for synthesizing the unnatural amino acid DMP. This method includes the reduction of dimethylbenzoic acid to produce dimethylbenzyl alcohol, followed by a series of reactions leading to the final product. This method is characterized by its use of cheap starting materials and simple procedures (Zhang, 2014).

Dipeptidyl Peptidase IV Inhibitors

A study by Edmondson et al. (2006) explored the synthesis and evaluation of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This research underscores the potential of DMP derivatives in developing treatments for diabetes (Edmondson et al., 2006).

Photoremovable Protecting Group

Kammari et al. (2007) investigated 2,5-Dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids. This study highlights the potential application of DMP derivatives in organic synthesis and biochemistry, where controlled release of amines or amino acids is desired (Kammari et al., 2007).

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXVRJSLTXWON-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-2,4-Dimethylphenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)